1,4-Dioxan-2-yl(phenyl)methanone
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Overview
Description
1,4-Dioxan-2-yl(phenyl)methanone is an organic compound that features a dioxane ring attached to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxan-2-yl(phenyl)methanone can be synthesized through the reaction of benzophenone with 1,4-dioxane under specific conditions. One method involves microwave irradiation to promote the coupling of benzophenone and dioxane, resulting in the formation of the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxan-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Dioxan-2-yl(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound features a benzoimidazole ring instead of a dioxane ring and has different chemical properties and applications.
(1,4-dioxan-2-yl)diphenylmethanol: This compound has a similar dioxane ring but with a diphenylmethanol group, leading to different reactivity and uses.
Uniqueness
1,4-Dioxan-2-yl(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a dioxane ring and a phenyl group through a methanone linkage makes it valuable for various synthetic and industrial applications.
Properties
CAS No. |
5397-44-4 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,4-dioxan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10H,6-8H2 |
InChI Key |
MBEGNJWTCXYTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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